(3,5-Dichloro-2-methoxyphenyl)methanol
Description
Contextualization within Halogenated and Methoxylated Aromatic Systems
The chemical behavior of (3,5-Dichloro-2-methoxyphenyl)methanol is intrinsically linked to the interplay of its substituent groups on the aromatic ring. Halogen atoms, such as chlorine, are deactivating, electron-withdrawing groups in electrophilic aromatic substitution reactions, yet they are ortho-, para-directing. The presence of two chlorine atoms at the meta-positions relative to each other significantly influences the electron density of the benzene (B151609) ring.
The methoxy (B1213986) group (-OCH3), in contrast, is an activating, electron-donating group and is also ortho-, para-directing. Its position at the 2-position, ortho to the methanol (B129727) group, can sterically hinder reactions at the adjacent sites and also electronically influence the reactivity of the benzylic alcohol. The combination of these opposing electronic effects—the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methoxy group—creates a complex electronic environment on the aromatic ring.
The study of halogenated aromatic compounds is crucial due to their widespread presence in pharmaceuticals, agrochemicals, and functional materials. nih.gov The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Similarly, methoxylated aromatic systems are common motifs in natural products and synthetic compounds with diverse biological activities. The methoxy group can influence a molecule's conformation and its ability to participate in hydrogen bonding.
Academic Significance and Contemporary Research Directions
While specific research exclusively focused on this compound is not extensively documented in publicly accessible literature, its structural motifs are present in molecules of significant academic and industrial interest. Dichlorinated and methoxylated phenyl rings are common scaffolds in the development of new therapeutic agents. For instance, compounds with a 3,5-dichloro-2-hydroxyphenyl substituent have been investigated as promising scaffolds for novel antimicrobial and anticancer agents. nih.gov In one study, a 5-fluorobenzimidazole derivative bearing this moiety demonstrated notable anticancer activity. nih.gov
Furthermore, the broader class of polysubstituted benzyl (B1604629) alcohols serves as critical intermediates in organic synthesis. They are versatile building blocks for the construction of more complex molecules through reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, etherification, or conversion of the hydroxyl group to a leaving group for nucleophilic substitution.
Contemporary research often focuses on the development of efficient and selective synthetic methodologies for the preparation of such polysubstituted aromatic compounds. The synthesis of this compound would likely start from a commercially available precursor such as 3,5-dichloro-2-methoxyphenol (B13567419) nih.gov or a related dichlorinated anisole (B1667542) derivative. The introduction of the methanol group could potentially be achieved through formylation followed by reduction.
The academic significance of this compound lies in its potential as a building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its unique substitution pattern could lead to novel pharmacological profiles. Future research directions may involve the exploration of its use in the synthesis of targeted therapies, the investigation of its own potential biological activity, and the development of novel synthetic routes for its efficient production. The study of such molecules contributes to the broader understanding of structure-activity relationships in medicinal chemistry and the development of new synthetic tools in organic chemistry.
Data Tables
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 3,5-Dichloro-2-methoxyphenol nih.gov | C₇H₆Cl₂O₂ | 193.02 | 3.1 |
| (3,5-Dichloro-4-methoxyphenyl)methanol nih.gov | C₈H₈Cl₂O₂ | 207.05 | 2.5 |
| (3,5-dichloro-2-methoxyphenyl)methanamine (predicted) uni.lu | C₈H₉Cl₂NO | 206.07 | 2.0 |
Structure
3D Structure
Properties
CAS No. |
562840-53-3 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(3,5-dichloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
WCUHAVCRLBILAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CO |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and their neighboring protons. For (3,5-Dichloro-2-methoxyphenyl)methanol, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons.
The aromatic region would feature two signals for the two non-equivalent aromatic protons. Due to the substitution pattern, these protons are on adjacent carbons (C4 and C6) and would appear as doublets due to spin-spin coupling. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration. The benzylic methylene protons adjacent to the hydroxyl group would likely appear as a singlet, or as a doublet if coupled to the hydroxyl proton. The methoxy group protons would present as a sharp singlet, as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.3 | Doublet | 1H | Ar-H |
| ~ 7.1 | Doublet | 1H | Ar-H |
| ~ 4.7 | Singlet | 2H | -CH ₂OH |
| ~ 3.9 | Singlet | 3H | -OCH ₃ |
| Variable | Broad Singlet | 1H | -OH |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is negligible, resulting in a spectrum where each unique carbon atom appears as a single line in a proton-decoupled spectrum. newdrugapprovals.org
For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the two aliphatic carbons of the methoxy and hydroxymethyl groups. The chemical shifts are influenced by the electronegativity of the substituents (Cl, O). The carbon attached to the methoxy group (C2) and the carbons bearing the chlorine atoms (C3, C5) are expected to be significantly downfield. The benzylic carbon (-CH₂OH) and the methoxy carbon (-OCH₃) will appear in the aliphatic region of the spectrum. Analysis of similar substituted benzyl (B1604629) alcohols helps in assigning these chemical shifts. yale.edu
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~ 152 | C 2-OCH₃ |
| ~ 138 | C 1-CH₂OH |
| ~ 132 | C 5-Cl |
| ~ 128 | C 3-Cl |
| ~ 127 | C 6 |
| ~ 125 | C 4 |
| ~ 62 | -C H₂OH |
| ~ 56 | -OC H₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). researchgate.net For this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacency on the ring. A correlation between the -CH₂- and -OH protons might also be observed, depending on the solvent and experimental conditions. ugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.net It allows for the direct assignment of protonated carbons. For instance, the HSQC spectrum would link the proton signal at ~4.7 ppm to the carbon signal at ~62 ppm (-CH₂OH) and the proton signal at ~3.9 ppm to the carbon signal at ~56 ppm (-OCH₃). ugm.ac.idbmrb.io
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). researchgate.net HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key expected correlations for this compound would include:
The methoxy protons (-OCH₃) showing a correlation to the C2 carbon.
The methylene protons (-CH₂OH) showing correlations to the C1 and C2 carbons of the aromatic ring.
The aromatic protons showing correlations to neighboring carbons, which helps to definitively establish the substitution pattern on the benzene ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation or the scattering of light provides a characteristic spectrum that acts as a molecular "fingerprint" and confirms the presence of specific functional groups.
FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of bonds within a molecule. The spectrum provides direct evidence for the presence of functional groups.
For this compound, the key expected absorption bands are:
A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. rsc.org
Several sharp bands in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching.
Bands in the 2950-2850 cm⁻¹ region from the aliphatic C-H stretching of the -CH₂- and -OCH₃ groups.
Aromatic C=C stretching vibrations appearing in the 1600-1450 cm⁻¹ region.
Strong C-O stretching bands for the alcohol and ether linkages around 1250 cm⁻¹ and 1050 cm⁻¹.
C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Aryl Ether |
| ~ 1050 | C-O Stretch | Primary Alcohol |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Note: Predicted values are based on characteristic infrared absorption frequencies for the functional groups present.
FT-Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic laser light. Vibrations that are symmetric and involve a change in the polarizability of the bond are typically strong in Raman spectra, whereas asymmetric vibrations involving a strong dipole moment are strong in IR spectra.
For this compound, FT-Raman would be particularly useful for observing:
Symmetric aromatic ring breathing modes, which often give strong Raman signals.
The C-Cl stretching vibrations, which are expected to be Raman active.
Stretching vibrations of the C-C backbone.
In contrast, the O-H stretching vibration, which is very strong and broad in the IR spectrum, would be expected to be weak in the Raman spectrum. This complementary nature is invaluable for a complete vibrational analysis of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores, which in this case primarily consist of the substituted benzene ring.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, ESI-MS analysis would typically be performed in positive or negative ion mode. In positive ion mode, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. The solvent system used can significantly impact the ionization efficiency and the types of adducts formed. For example, using methanol (B129727) as a solvent can sometimes lead to the formation of methoxide (B1231860) adducts.
The fragmentation of the parent ion can be induced within the mass spectrometer, providing valuable structural clues. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group as water (-18 Da), the loss of the methoxy group (-31 Da), or cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group.
While specific experimental ESI-MS data for this compound is not widely published, analysis of related benzyl alcohols suggests that the stability of the benzyl cation plays a significant role in the fragmentation pattern.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, typically to four or more decimal places. This level of precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments.
By obtaining the high-resolution mass of the molecular ion of this compound, its exact molecular formula (C₈H₈Cl₂O₂) can be definitively confirmed. This is achieved by comparing the experimentally measured mass to the calculated theoretical mass. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be clearly resolved in a high-resolution spectrum, further corroborating the compound's identity.
For example, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ of a related isomer, (3,5-dichloro-4-methoxyphenyl)methanol, is 206.99741 Da. HRESIMS would be able to measure this value with a very low margin of error, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Computational and Theoretical Investigations of 3,5 Dichloro 2 Methoxyphenyl Methanol and Analogues
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in solving the Schrödinger equation for a given molecular system. However, for multi-electron systems, exact solutions are not feasible, necessitating the use of approximate methods. The following sections detail the prominent quantum chemical methodologies employed in the study of organic molecules such as (3,5-Dichloro-2-methoxyphenyl)methanol.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation.
One of the most widely used hybrid functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). epstem.net This functional combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from other sources. The B3LYP functional has demonstrated success in predicting molecular geometries, vibrational frequencies, and thermochemical properties for a wide range of organic compounds. epstem.netrsc.org For molecules like this compound, DFT calculations with the B3LYP functional would be employed to determine the most stable three-dimensional arrangement of its atoms (the optimized geometry) and to calculate its electronic properties.
To investigate the electronic absorption spectra and excited-state properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. nih.govresearchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule, causing an electron to move from a lower energy orbital to a higher energy one.
For this compound, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net This involves calculating the energies of the first few singlet excited states. researchgate.net The results can provide insights into the nature of the electronic transitions, for example, whether they are localized on the phenyl ring or involve charge transfer between different parts of the molecule. These calculations are instrumental in understanding the photophysical properties of the compound and its analogues.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. These methods solve the Hartree-Fock equations, which provide an approximate solution to the Schrödinger equation by considering each electron in the mean field of all other electrons. While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties, particularly those involving electron correlation. For a molecule like this compound, ab initio calculations could be used to benchmark the results obtained from DFT or to investigate phenomena where DFT might be less reliable.
Basis Set Selection and Optimization Strategies (e.g., 6-311++G(d,p))
The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.
A commonly used and well-balanced basis set for organic molecules is the Pople-style basis set, such as 6-311++G(d,p). epstem.net Let's break down this notation:
6-311G : This indicates a split-valence basis set where the core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), and the valence electrons are described by three basis functions (contractions of 3, 1, and 1 primitive Gaussians). This flexibility in the valence region is crucial for describing chemical bonding.
++ : The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are important for describing anions, excited states, and weak non-covalent interactions.
(d,p) : These are polarization functions. The 'd' indicates the addition of d-type orbitals to heavy atoms, and the 'p' indicates the addition of p-type orbitals to hydrogen atoms. Polarization functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.
The selection of an appropriate basis set, like 6-311++G(d,p), is a critical step in setting up a reliable computational study of this compound.
Molecular Geometry Optimization and Analysis of Structural Parameters
A fundamental application of computational chemistry is the determination of a molecule's equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The result is a prediction of the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of the molecule.
For this compound, geometry optimization would reveal the precise spatial arrangement of the dichlorinated phenyl ring, the methoxy (B1213986) group, and the hydroxymethyl substituent. The analysis of these structural parameters can provide insights into steric hindrance and electronic effects within the molecule. For instance, the dihedral angle between the phenyl ring and the hydroxymethyl group would indicate the preferred orientation of this substituent.
| Parameter | Predicted Value Range |
| C-Cl Bond Length | 1.74 - 1.76 Å |
| C-O (methoxy) Bond Length | 1.36 - 1.38 Å |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-O-C (ether) Bond Angle | 117° - 119° |
| Dihedral Angle (Ring - CH2OH) | 80° - 100° |
Note: The values in this table are hypothetical predictions based on typical values for similar functional groups and are intended for illustrative purposes.
Electronic Structure and Chemical Reactivity Descriptors
Beyond geometry, quantum chemical calculations provide a wealth of information about the electronic structure of a molecule. Key descriptors derived from these calculations help in understanding a molecule's reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, indicating their nucleophilic character, and positive potential around the hydroxyl hydrogen, indicating its electrophilic character.
Electronegativity (χ): The ability of a molecule to attract electrons. researchgate.net
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative framework for comparing the reactivity of this compound with its analogues.
| Descriptor | Definition | Predicted Trend for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Moderately low due to electron-withdrawing Cl atoms |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Low due to the aromatic system and Cl atoms |
| HOMO-LUMO Gap | ELUMO - EHOMO | Relatively large, indicating good stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High due to electronegative atoms |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate to high |
Note: The trends in this table are qualitative predictions based on the electronic effects of the functional groups present in the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Computational studies on analogous substituted phenols and benzyl (B1604629) alcohols, typically performed using DFT methods like B3LYP with a 6-311G(d,p) basis set, are used to calculate these energy values. For instance, the transition of an electron from the HOMO to the LUMO is considered a charge transfer transition. In molecules like this compound, the HOMO is often localized on the electron-rich aromatic ring and the hydroxyl/methoxy groups, while the LUMO may be distributed across the ring system, influenced by the electron-withdrawing chlorine atoms.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound Data based on theoretical calculations for related substituted phenolic compounds.
| Parameter | Energy (eV) |
| EHOMO | -4.8164 |
| ELUMO | -3.9894 |
| Energy Gap (ΔE) | 0.827 |
This interactive table provides representative data from an analogous compound to illustrate the typical values obtained from FMO analysis. The actual values for this compound would require specific calculation.
Atomic Charge Distribution Studies (e.g., Mulliken Charges)
Atomic charge distribution analysis provides insight into the electronic structure of a molecule by assigning partial charges to individual atoms. The Mulliken population analysis is a common method used to calculate these charges from computational simulations. This analysis helps in understanding electrostatic potential, dipole moment, and molecular polarizability.
In this compound, the electronegative oxygen and chlorine atoms are expected to carry negative partial charges, while the hydrogen atoms, particularly the one in the hydroxyl group, will have positive charges. Carbon atoms will exhibit a range of charges depending on their bonding environment. For example, the carbon atom attached to the oxygen of the methoxy group and the carbons bonded to the chlorine atoms are expected to have positive partial charges due to the electron-withdrawing nature of these substituents. Such charge distributions are crucial for identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.
Table 2: Representative Mulliken Atomic Charges for Atoms in an Analogous Dichlorinated Aromatic System Data based on theoretical calculations for related substituted aromatic compounds.
| Atom | Charge (e) |
| C (bonded to Cl) | +0.315949 |
| C (aromatic) | -0.213279 |
| H | Positive |
| O (methoxy) | Negative |
| Cl | Negative |
This interactive table shows example charge values on different types of atoms in analogous structures. Specific charge distribution requires dedicated computational analysis for the target molecule.
Electrophilicity-based Charge Transfer (ECT) and Global Reactivity Indices
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity indices. These indices are calculated from the HOMO and LUMO energies and provide a quantitative measure of chemical reactivity and stability.
Key global reactivity indices include:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO). Stable molecules generally have a high chemical hardness.
Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.
Electrophilicity-based Charge Transfer (ECT): This descriptor helps predict the direction of charge flow when two molecules interact.
Studies on substituted phenols show that electron-withdrawing groups, such as the chlorine atoms in this compound, tend to increase the electrophilicity of the molecule.
Table 3: Representative Global Reactivity Indices for an Analogous Compound Data derived from FMO energies of an analogous compound.
| Reactivity Index | Definition | Calculated Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.40 |
| Global Hardness (η) | ELUMO - EHOMO | 0.827 (derived from gap) |
| Global Electrophilicity (ω) | μ² / (2η) | 11.7 (calculated from μ and η) |
This interactive table presents global reactivity indices calculated using data from an analogous compound. These values are illustrative of the molecule's expected chemical behavior.
Analysis of Intermolecular Interactions
The way molecules pack in a solid state is governed by a complex network of intermolecular interactions. These non-covalent forces, though weak individually, collectively determine the crystal structure and physical properties of the compound.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated around a molecule, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated. These distances are plotted against each other in a 2D fingerprint plot, which provides a quantitative summary of all intermolecular contacts.
For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from several types of contacts:
H···H contacts: Typically appear as a large, diffuse region in the middle of the plot, often comprising the largest percentage of the surface due to the abundance of hydrogen atoms.
Cl···H/H···Cl contacts: Appear as distinct "wings" or sharp spikes in the plot and are characteristic of interactions involving halogens.
O···H/H···O contacts: These represent hydrogen bonds and appear as sharp, well-defined spikes at short dᵢ and dₑ values.
Table 4: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Dichlorinated Compound Data based on Hirshfeld surface analysis of a related dichlorinated organic compound.
| Contact Type | Contribution (%) |
| Cl···H / H···Cl | 28.6 |
| C···H / H···C | 11.9 |
| C···C | 11.1 |
| H···H | 11.0 |
| O···H / H···O | 8.0 |
| Cl···Cl | 8.1 |
This interactive table illustrates the typical distribution of intermolecular contacts for a chlorinated aromatic compound, providing a model for what might be expected for this compound.
Classical and Non-Classical Hydrogen Bonding Interactions
Hydrogen bonds are among the strongest intermolecular forces and play a defining role in the crystal packing of molecules containing hydroxyl groups. In this compound, the hydroxyl group (-OH) is a classic hydrogen bond donor. It can form strong O-H···O hydrogen bonds, where the acceptor can be the oxygen atom of a hydroxyl or methoxy group on an adjacent molecule. These interactions often lead to the formation of chains or networks that stabilize the crystal structure.
In addition to classical hydrogen bonds, weaker, non-classical C-H···O and C-H···Cl hydrogen bonds can also be present. The aromatic C-H groups and the C-H groups of the methanol (B129727) and methoxy substituents can act as weak donors to the oxygen or chlorine atoms on neighboring molecules.
Pi-Stacking Interactions
Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial for the stabilization of crystal structures containing phenyl groups. The electron-rich π-system of the benzene (B151609) ring in this compound can interact with the π-system of an adjacent molecule.
These interactions can occur in several geometries, including face-to-face (sandwich) or offset/parallel-displaced arrangements. The presence of electron-withdrawing chlorine substituents and the electron-donating methoxy group modifies the electron distribution of the aromatic ring, which in turn influences the nature and geometry of the π-stacking. In some crystal structures, π-stacking interactions lead to the formation of distinct columnar or herringbone packing motifs.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, Lewis-like description of the electron density, which facilitates the interpretation of molecular structure and stability. nist.gov The analysis focuses on donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between an electron donor (a filled Lewis-type orbital) and an electron acceptor (an empty non-Lewis-type orbital), signifying greater electronic delocalization and stabilization of the molecule. gaussian.comnih.gov
The most significant interactions anticipated for this molecule include:
n(O) → π(C-C): Delocalization of the lone pair electrons from the oxygen atom of the methoxy group to the antibonding π orbitals of the adjacent C1-C6 and C1-C2 bonds in the phenyl ring. A similar, though potentially conformation-dependent, interaction would occur with the oxygen of the hydroxymethyl group.
n(Cl) → π(C-C): The lone pairs of the chlorine atoms at the C3 and C5 positions can also participate in hyperconjugative interactions with the π orbitals of the phenyl ring. These interactions contribute to charge delocalization and stabilization. gaussian.com
These intramolecular charge transfer (ICT) events from the substituent atoms (O, Cl) to the phenyl ring are crucial for stabilizing the molecular system. The NBO analysis provides a quantitative measure of these delocalization effects, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix for this compound
This table illustrates the type of data generated from an NBO analysis, showing the primary donor-acceptor interactions and their calculated stabilization energies.
Theoretical Prediction of Spectroscopic Properties (e.g., UV, IR, NMR Chemical Shifts via GIAO)
Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are routinely used to calculate IR, UV-Vis, and NMR spectra.
NMR Chemical Shifts via GIAO: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netresearchgate.net Typically performed in conjunction with a DFT functional like B3LYP, GIAO calculations can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in structure elucidation. researchgate.net
For this compound, the predicted chemical shifts are influenced by the electronic environment created by the chloro, methoxy, and hydroxymethyl substituents.
¹H NMR: The aromatic protons are expected to appear in the 7-8 ppm range. fraunhofer.de The protons of the methylene (B1212753) (-CH₂-) group will be shifted downfield due to the adjacent electronegative oxygen atom, likely appearing in the 3.5-4.5 ppm range. The methoxy (-OCH₃) protons would have a characteristic signal around 3.8-4.0 ppm, while the hydroxyl (-OH) proton signal is typically a broad singlet whose position can vary. fraunhofer.de
¹³C NMR: The carbon attached to the hydroxyl group (C-OH) in phenols and related alcohols typically resonates around 155 ppm. fraunhofer.de The other aromatic carbons will appear in the 110-160 ppm range, with their specific shifts determined by the combined inductive and resonance effects of the substituents. The methylene carbon (-CH₂OH) is expected in the 50-65 ppm region, and the methoxy carbon (-OCH₃) would also be in a similar range. fraunhofer.de
Table 2: Predicted Spectroscopic Data for this compound
This interactive table provides hypothetical but realistic predicted values for the key NMR and IR signals based on computational models and data from analogous compounds.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by performing a frequency calculation on the optimized geometry of the molecule. These calculations yield the vibrational modes and their corresponding frequencies and intensities. nist.gov For this compound, characteristic absorption bands would be predicted for its various functional groups. nih.gov These include a broad O-H stretching band for the alcohol, aromatic and aliphatic C-H stretching bands, C=C stretching bands for the aromatic ring, strong C-O stretching bands for the ether and alcohol moieties, and C-Cl stretching vibrations in the lower frequency region. tandfonline.comnist.gov
UV-Vis Spectroscopy: Electronic properties, such as the maximum absorption wavelength (λmax), can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ncert.nic.in This method calculates the energies of electronic transitions, primarily the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is inversely related to λmax and provides insight into the electronic behavior of the molecule.
Computational Determination of Thermodynamic Properties
Quantum chemical calculations are fundamental for determining the thermodynamic properties of molecules in the gas phase. nist.gov These computations are crucial where experimental data is unavailable. nih.gov Key properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be calculated with good accuracy. ncert.nic.inrsc.org
The process typically begins with geometry optimization and frequency calculations at a chosen level of theory, such as M06-2X or B3LYP with a suitable basis set (e.g., cc-pVTZ). nih.gov The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to energy and enthalpy. gaussian.com These corrections, which account for translational, rotational, and vibrational contributions, are added to the total electronic energy to yield the thermodynamic values at a specified temperature, usually 298.15 K. uni-muenchen.deyoutube.com High-accuracy composite methods like Gaussian-4 (G4) theory are often employed for benchmark calculations of formation enthalpies. nih.gov
For a substituted aromatic compound like this compound, these calculations provide insight into its intrinsic stability.
Table 3: Example of Computationally Determined Thermodynamic Properties at 298.15 K
This table presents the type of thermodynamic data that can be obtained through computational chemistry for an organic molecule. The values are illustrative.
Crystallographic Studies and Solid State Analysis
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
No single crystal X-ray diffraction studies for (3,5-Dichloro-2-methoxyphenyl)methanol have been reported in the reviewed literature. This type of analysis is essential for determining the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and the absolute configuration of the molecule. Without experimental diffraction data, it is not possible to provide details on its crystal system, space group, or unit cell dimensions.
Investigation of Crystal Packing and Supramolecular Architecture
Information regarding the crystal packing and supramolecular architecture of this compound is unavailable. Such an investigation would typically describe the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern how the molecules arrange themselves in the solid state. This arrangement influences the material's physical properties.
Validation of Computational Geometries against Experimental Crystal Structures
Due to the lack of an experimentally determined crystal structure for this compound, a comparison and validation of computational models (e.g., through Density Functional Theory) with experimental data cannot be performed. This validation is a crucial step in assessing the accuracy of theoretical models for predicting molecular structures.
Applications of 3,5 Dichloro 2 Methoxyphenyl Methanol and Its Derivatives As Synthetic Intermediates
Building Blocks for Complex Heterocyclic Scaffolds
The (3,5-Dichloro-2-methoxyphenyl) moiety is a key structural component in the synthesis of various heterocyclic systems, which are foundational to many areas of medicinal chemistry and materials science. The functional groups on the phenyl ring can be strategically manipulated to facilitate the formation of complex, multi-ring structures.
Pyrrolomycins
(3,5-Dichloro-2-methoxyphenyl)methanol derivatives are instrumental in the synthesis of synthetic pyrrolomycins, a class of compounds recognized for their potent antimicrobial and anticancer properties mdpi.com. Natural pyrrolomycins are halogenated pyrrole (B145914) antibiotics, and synthetic analogues are developed to enhance their biological activity and overcome resistance.
In one synthetic approach, a derivative, (3,5-Dichloro-2-methoxyphenyl)(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methanone, was synthesized as part of a series of new nitro-pyrrolomycins mdpi.com. The synthesis involves the acylation of a pyrrole precursor with a derivative of 3,5-dichloro-2-methoxybenzoic acid. The presence of the dichloro-methoxyphenyl group is crucial for the biological activity of the final compound. For instance, the synthetic nitro-pyrrolomycin 5c , which incorporates a related dichlorinated phenyl ring, was found to be five times more active against Staphylococcus aureus than a pentabrominated synthetic pyrrolomycin, which was previously considered a benchmark mdpi.com.
The development of these synthetic pyrrolomycins highlights the importance of the substituted phenyl precursor in creating molecules with significant therapeutic potential. These compounds have shown efficacy against Gram-positive bacteria and various cancer cell lines, underscoring the role of the (3,5-dichloro-2-methoxyphenyl) scaffold in medicinal chemistry mdpi.com.
| Compound Class | Precursor Fragment | Key Synthetic Step | Example Product | Biological Significance |
| Nitro-pyrrolomycins | 3,5-dichloro-2-methoxybenzoyl | Acylation of a pyrrole nucleus | (3,5-Dichloro-2-methoxyphenyl)(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methanone | Antibacterial, Anticancer mdpi.com |
Contribution to Chemical Library Diversification and Lead Compound Synthesis
The structural framework provided by this compound is a valuable starting point for generating diverse chemical libraries used in high-throughput screening for new drug candidates. The synthesis of novel scaffolds based on this intermediate contributes to the discovery of lead compounds with potential therapeutic applications.
For example, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and explored for their antimicrobial and anticancer activities nih.gov. These compounds serve as promising scaffolds for further chemical modification. The synthesis begins with the creation of a key carboxylic acid intermediate, which is then chlorinated to introduce the 3,5-dichloro substitution pattern nih.gov. This scaffold was used to create a library of derivatives, including esters, hydrazides, and more complex hydrazones.
Screening of these libraries has identified compounds with significant biological activity. A 5-fluorobenzimidazole derivative bearing the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell culture model nih.gov. Furthermore, other derivatives showed promising activity against multidrug-resistant Candida auris and vancomycin-intermediate Staphylococcus aureus strains, making them attractive candidates for the development of new anti-infective agents nih.gov. This demonstrates the role of the (3,5-dichloro-2-methoxyphenyl) unit in the generation of diverse and biologically active compound libraries.
| Scaffold Base | Synthetic Strategy | Resulting Library | Identified Lead Activity |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Esterification, hydrazide formation, condensation | Carboxylic acid esters, hydrazides, hydrazones, benzimidazole (B57391) derivatives | Anticancer (A549 cells), Antimicrobial (MRSA, C. auris) nih.gov |
| Pyrrolomycins | Acylation with dichloro-methoxybenzoyl derivatives | Nitro-pyrrolomycins | Antibacterial (S. aureus), Anticancer mdpi.com |
Development of Novel Linkers in Solid-Phase Organic Synthesis
In solid-phase organic synthesis (SPOS), particularly in peptide synthesis, linkers are crucial molecules that attach the initial building block to an insoluble polymer support evitachem.comgoogleapis.com. The properties of the linker dictate the conditions under which the final product can be cleaved from the resin researchgate.net. Derivatives of this compound have been explored for creating novel, acid-labile linkers.
A linker based on a closely related structure, (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, has been developed to immobilize carboxylic acids, amines, and alcohols prepchem.com. This "HTPM" linker leverages the chemical stability of esters derived from this substituted methanol (B129727). The linker itself can be attached to a polystyrene resin and used to anchor molecules like protected amino acids. While the linkage is stable under various basic conditions, the final product can be efficiently cleaved from the support using a moderately acidic solution, such as 20% trifluoroacetic acid (TFA) prepchem.com.
This stability profile is advantageous in synthetic strategies like Boc-solid phase peptide synthesis, where repeated acid treatments for deprotection can prematurely cleave the peptide from more sensitive linkers. The use of the HTPM linker was demonstrated in the synthesis of an oligopeptide with excellent yield and purity, showcasing its robustness and utility in complex multi-step syntheses prepchem.com.
| Linker Type | Core Structure | Attachment Chemistry | Cleavage Condition | Application Example |
| HTPM Linker | (Dichloromethoxyphenyl)methanol derivative | Ester or amide bond to resin | 20% Trifluoroacetic Acid (TFA) | Solid-phase oligopeptide synthesis prepchem.com |
Structure Activity Relationship Sar Studies from a Mechanistic Perspective in Chemical Systems
Correlating Specific Structural Modifications to Chemical Reactivity Profiles
The reactivity of (3,5-Dichloro-2-methoxyphenyl)methanol is intrinsically linked to the electronic properties of its substituents. The two chlorine atoms at the 3- and 5-positions are electron-withdrawing groups, primarily through the inductive effect (-I). This effect decreases the electron density of the aromatic ring and, by extension, the benzylic carbon. Conversely, the methoxy (B1213986) group at the 2-position is an electron-donating group, primarily through the resonance effect (+R), which can counteract the inductive withdrawal to some extent. The interplay of these opposing electronic influences dictates the compound's reactivity profile.
In reactions where a positive charge develops at the benzylic carbon in the transition state, such as in S_N1-type substitutions or certain oxidation reactions, the electron-withdrawing nature of the chlorine atoms would be expected to destabilize this charge, thereby decreasing the reaction rate compared to unsubstituted benzyl (B1604629) alcohol. The electron-donating methoxy group, being ortho to the hydroxymethyl group, could partially mitigate this effect.
To illustrate the impact of such substitutions, we can consider hypothetical modifications to the this compound structure and their predicted effect on a representative reaction, such as oxidation to the corresponding aldehyde.
Table 1: Predicted Relative Reactivity of this compound Analogues in a Hypothetical Oxidation Reaction This table is a theoretical representation based on established principles of electronic effects and does not represent experimentally verified data for this specific series of compounds.
| Compound Name | Modification from this compound | Expected Relative Reactivity | Rationale |
|---|---|---|---|
| (3,5-Dibromo-2-methoxyphenyl)methanol | Chlorine atoms replaced by bromine atoms | Slightly lower | Bromine is less electronegative than chlorine, but the inductive effect is still significant. |
| (3,5-Difluoro-2-methoxyphenyl)methanol | Chlorine atoms replaced by fluorine atoms | Lower | Fluorine is the most electronegative halogen, exerting a strong electron-withdrawing inductive effect. |
| (3,5-Dichloro-2-ethoxyphenyl)methanol | Methoxy group replaced by an ethoxy group | Similar | The electronic effect of an ethoxy group is very similar to a methoxy group. |
| (3,5-Dichlorophenyl)methanol | Methoxy group removed | Significantly lower | Removal of the electron-donating methoxy group would lead to greater destabilization of any positive charge development. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3,5-Dichloro-2-methoxyphenyl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via chlorination of precursor methoxyphenyl derivatives or through Suzuki-Miyaura cross-coupling using boronic acids. For example, chlorination of 3,5-dichloro-2-methoxyphenyl acetate (yield: 69%) requires controlled stoichiometry of Cl2 or SO2Cl2 under anhydrous conditions . Alternatively, coupling reactions using (3,5-dichloro-2-methoxyphenyl)boronic acid with aryl halides in the presence of Pd catalysts achieve moderate yields (~52–54%) . Optimize temperature (60–80°C) and solvent polarity (DMSO or THF) to minimize side reactions.
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- <sup>1</sup>H-NMR : Key signals include aromatic protons (δ = 7.21–6.91 ppm, multiplet patterns) and methoxy/methanol groups (δ = 3.83 ppm and δ = 4.00 ppm for OCH3 and CH2OH, respectively) .
- <sup>13</sup>C-NMR : Aromatic carbons (δ = 151–112 ppm), methoxy (δ = 55–62 ppm), and methanol (δ = 60–65 ppm) .
- MS (ESI+) : Dominant peaks at m/z = 167.3 [M+H]<sup>+</sup> and 189.1 [M+Na]<sup>+</sup> .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?
- Methodology : Discrepancies in melting points or NMR shifts (e.g., conflicting δ values for methoxy groups) may arise from solvent polarity, crystallinity, or impurities. Cross-validate using:
- High-resolution MS (HRMS) to confirm molecular formulas (e.g., m/z = 476.8476 for iodonium intermediates ).
- X-ray crystallography to resolve structural ambiguities, as demonstrated for related iodonium salts .
- Dynamic NMR to assess rotational barriers in sterically hindered derivatives .
Q. What strategies improve the regioselectivity of electrophilic substitutions on this compound derivatives?
- Methodology :
- Directing groups : The methoxy group at position 2 directs electrophiles to the para position, while Cl substituents deactivate meta positions. For nitration, use HNO3/H2SO4 at 0°C to favor para-substitution .
- Protection/deprotection : Temporarily protect the methanol group as a silyl ether (e.g., TBSCl) to prevent oxidation during halogenation .
Q. How does this compound serve as a precursor in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
